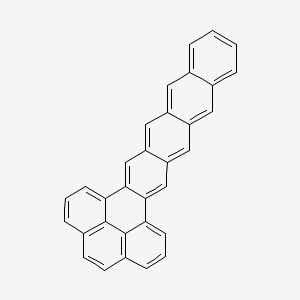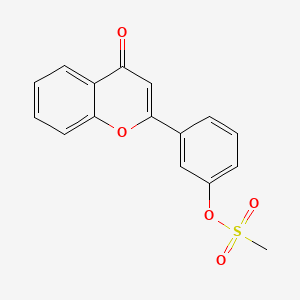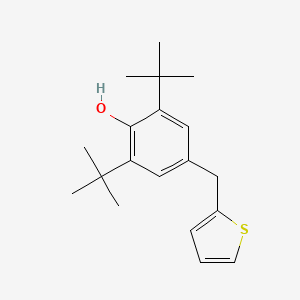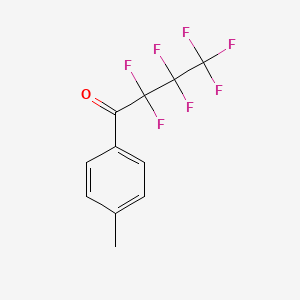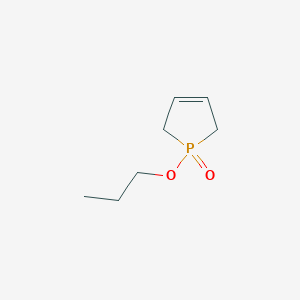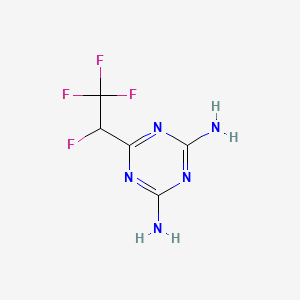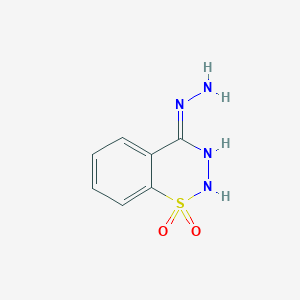
(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine is a complex organic compound that belongs to the class of benzothiadiazines This compound is characterized by its unique structure, which includes a benzothiadiazine ring system fused with a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine typically involves the reaction of benzothiadiazine derivatives with hydrazine. One common method involves the condensation of 2,3-dihydro-1lambda6,2,3-benzothiadiazine-1,1-dioxide with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
化学反应分析
Types of Reactions
(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazine derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has been studied for its anticancer properties and its ability to modulate immune responses.
Industry
Industrially, the compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes.
相似化合物的比较
Similar Compounds
Hydrazine: A simple inorganic compound with similar reactivity but lacking the benzothiadiazine ring.
Benzothiadiazine derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
(Z)-(1,1-dioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazin-4-ylidene)hydrazine is unique due to its combined benzothiadiazine and hydrazine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler counterparts.
属性
分子式 |
C7H8N4O2S |
|---|---|
分子量 |
212.23 g/mol |
IUPAC 名称 |
(Z)-(1,1-dioxo-2,3-dihydro-1λ6,2,3-benzothiadiazin-4-ylidene)hydrazine |
InChI |
InChI=1S/C7H8N4O2S/c8-9-7-5-3-1-2-4-6(5)14(12,13)11-10-7/h1-4,11H,8H2,(H,9,10) |
InChI 键 |
NMTNCGMALSIKSB-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C2C(=C1)/C(=N/N)/NNS2(=O)=O |
规范 SMILES |
C1=CC=C2C(=C1)C(=NN)NNS2(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


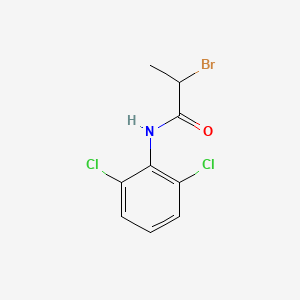
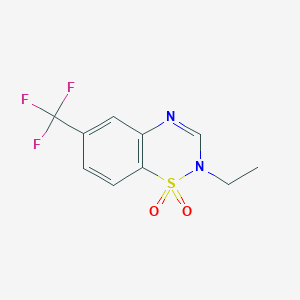
![propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B14745854.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)

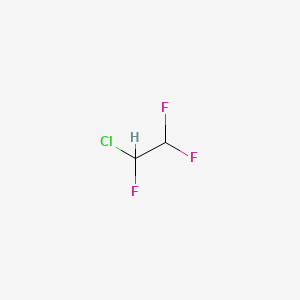
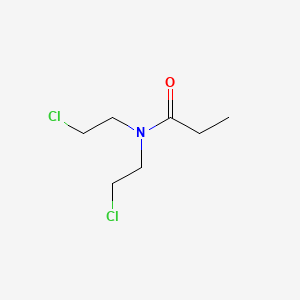
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
